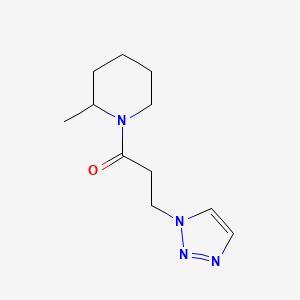
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, also known as DMFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFPC belongs to the class of pyrrolidine carboxamides, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry, where N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide has been found to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is believed to exert its biological effects by binding to specific receptors in the body, including the cannabinoid receptor type 2 (CB2) and the transient receptor potential vanilloid 1 (TRPV1) receptor. By binding to these receptors, N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is able to modulate various signaling pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects
Studies have shown that N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines in the body. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its ability to selectively target specific receptors in the body, which allows for more precise and targeted experimentation. However, one of the limitations of using N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. One area of interest is in the development of novel anti-inflammatory and analgesic drugs based on the structure of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide. Another area of research is in the study of the potential anti-cancer effects of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide and its potential applications in other areas of science.
Métodos De Síntesis
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-furoic acid with N,N-dimethylpropanediamine, followed by the addition of acetic anhydride and pyrrolidine. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(2-methylfuran-3-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-10(6-8-18-9)12(16)15-7-4-5-11(15)13(17)14(2)3/h6,8,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMTAHLOSJPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

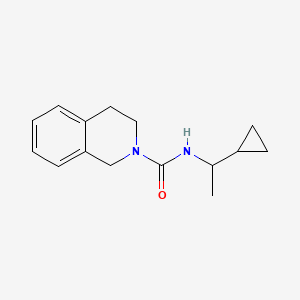
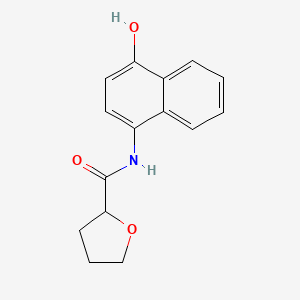
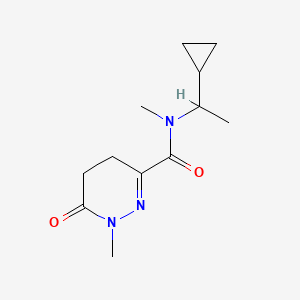
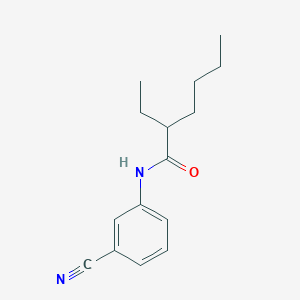

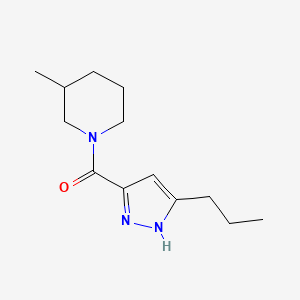
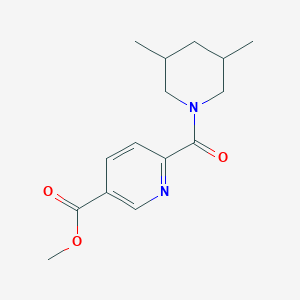
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
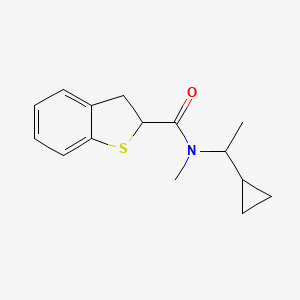
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
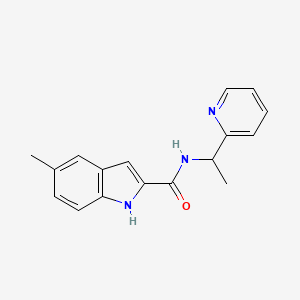

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
